![molecular formula C20H16ClN3O3S3 B215855 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies. The purpose of
作用機序
The mechanism of action of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione have been extensively studied in vitro and in vivo. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is its relatively low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low stability in biological fluids. This can make it difficult to study its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetics of the compound for this application. Another area of interest is the development of novel derivatives of the compound with improved efficacy and selectivity. Finally, the compound has potential applications in the field of nanotechnology as a drug delivery agent. Further studies are needed to explore this area of research.
Conclusion:
In conclusion, 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a promising therapeutic agent that has shown potential in various scientific research studies. The compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of neurodegenerative disorders. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics, and to develop novel derivatives with improved efficacy and selectivity.
合成法
The synthesis of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole in the presence of sodium bicarbonate. The resulting product is then treated with 3-methoxyphenylacetic acid in the presence of acetic anhydride to obtain the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C20H16ClN3O3S3 |
分子量 |
478 g/mol |
IUPAC名 |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-27-15-4-2-3-14(9-15)24-17(25)10-16(18(24)26)29-20-23-22-19(30-20)28-11-12-5-7-13(21)8-6-12/h2-9,16H,10-11H2,1H3 |
InChIキー |
JHCCUBNAADRIQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







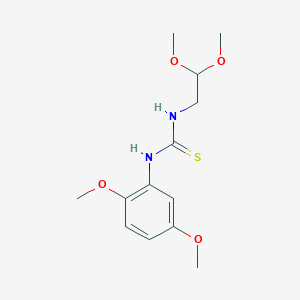
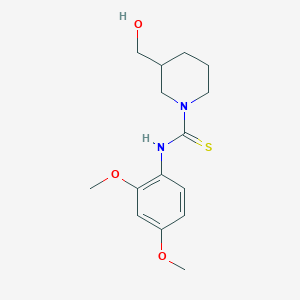
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
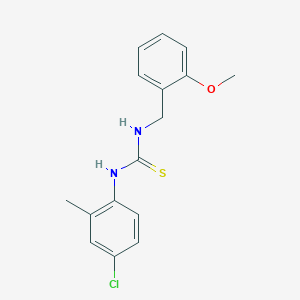
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

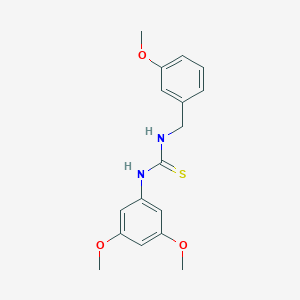
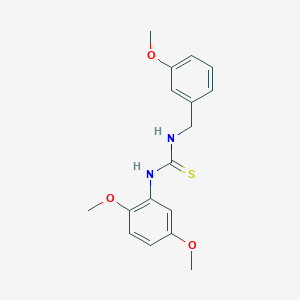
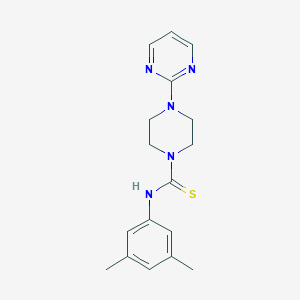
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)